molecular formula C12H14N2O2 B12828911 Benzyl (2-cyanoethyl)glycinate

Benzyl (2-cyanoethyl)glycinate

Cat. No.: B12828911
M. Wt: 218.25 g/mol
InChI Key: RFNPASBNQYZYCS-UHFFFAOYSA-N
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Description

Benzyl (2-cyanoethyl)glycinate is an organic compound that belongs to the class of α-amino acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of glycine, with a cyanoethyl group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-cyanoethyl)glycinate typically involves the reaction of benzyl glycinate with cyanoethylating agents. One common method is the reaction of benzyl glycinate with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the double bond of acrylonitrile, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-cyanoethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Benzyl (2-cyanoethyl)carboxylic acid.

    Reduction: Benzyl (2-aminoethyl)glycinate.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2-cyanoethyl)glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-cyanoethyl)glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

    Benzyl glycinate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.

    Ethyl (2-cyanoethyl)glycinate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.

    Benzyl (2-aminoethyl)glycinate:

Uniqueness: Benzyl (2-cyanoethyl)glycinate is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 2-(2-cyanoethylamino)acetate

InChI

InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2

InChI Key

RFNPASBNQYZYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNCCC#N

Origin of Product

United States

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